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Compound of Interest

Compound Name: Flucindole
CAS No.: 40594-13-6
Cat. No.: B10785030
Get Quote
. J

This document provides a comprehensive technical overview of Flucindole (CAS 40594-09-0),
a potent, though never marketed, antipsychotic agent from the tetrahydrocarbazolamine class.
Developed under the code WIN-35150, Flucindole represents an intriguing molecular scaffold
for researchers in neuropharmacology and medicinal chemistry. This guide moves beyond a
simple data summary to offer insights into its chemical synthesis, probable mechanism of
action, and the experimental protocols necessary for its investigation, grounded in the
established science of its chemical family.

Core Molecular & Chemical Identity

Flucindole is a tricyclic cyclized tryptamine, specifically the 6,8-difluoro derivative of another
neuroleptic agent, ciclindole.[1] This fluorination is a common strategy in medicinal chemistry to
enhance metabolic stability and receptor affinity. The core chemical and physical properties are
summarized below.
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Property Value Source(s)

CAS Number 40594-09-0 [1]

Molecular Formula Ci4Hi16F2N2 [1]

Molecular Weight 250.29 g/mol [1]
6,8-Difluoro-N,N-dimethyl-

IUPAC Name 2,3,4,9-tetrahydro-1H- [1]
carbazol-3-amine

Synonyms WIN-35150, WIN35150 [1]

CN(C)C1CCC2=C(C1)C3=CC(
SMILES [1]
=CC(=C3N2)F)F

FXNCRITWFOVSEP-
InChlKey [1]
UHFFFAOYSA-N

_ Solid (inferred from related
Physical Form
compounds)

Melting Point 181-183 °C

Synthesis Pathway: A Representative Protocol

While the specific process patent for WIN-35150 is not readily available, a robust and logical
synthesis can be designed based on the well-established Fischer indole synthesis, a
cornerstone for creating the tetrahydrocarbazole scaffold.[2] This approach offers a clear path
from commercially available starting materials to the final active pharmaceutical ingredient
(API).

The causality for this synthetic choice rests on the reliability and versatility of the Fischer
indolization for constructing the tricyclic core of Flucindole. The reaction condenses a
substituted phenylhydrazine with a cyclohexanone derivative, followed by acid-catalyzed
cyclization.

Step-by-Step Synthesis Protocol

e Preparation of Starting Materials:
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o 2,4-Difluorophenylhydrazine: This is the key precursor providing the difluorinated benzene
ring of the final molecule.

o 4-(Dimethylamino)cyclohexanone: This provides the cyclohexane ring and the N,N-
dimethylamino functional group.

o Fischer Indole Synthesis (Condensation & Cyclization):

o To a solution of 4-(Dimethylamino)cyclohexanone (1.0 eq) in a suitable solvent such as
ethanol or glacial acetic acid, add 2,4-Difluorophenylhydrazine (1.1 eq).

o Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid
(PPA), to the mixture. The acid catalyzes both the initial formation of the phenylhydrazone
intermediate and the subsequent[3][3]-sigmatropic rearrangement and cyclization.

o Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by Thin Layer
Chromatography (TLC). The elevated temperature is necessary to overcome the activation
energy of the rearrangement.

o Upon completion, cool the reaction mixture to room temperature and pour it into a beaker
of ice water.

o Neutralize the mixture with a base, such as sodium bicarbonate or sodium hydroxide
solution, until the pH is ~8-9. This will precipitate the crude product.

o Filter the resulting solid, wash with cold water, and dry under a vacuum.
 Purification:

o The crude Flucindole product can be purified by column chromatography on silica gel,
using a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to yield
the pure compound.
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Caption: Representative synthesis workflow for Flucindole via Fischer Indole Synthesis.

Pharmacological Profile & Inferred Mechanism of
Action

Flucindole is classified as a neuroleptic (antipsychotic) agent.[1] It is reported to be 5 to 10
times more potent than its parent compound, ciclindole, both in vitro and in vivo.[1] While a
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specific receptor binding profile for Flucindole has not been published in readily accessible
literature, its mechanism of action can be inferred with high confidence from its structural class
and the known pharmacology of atypical antipsychotics.

Tetrahydrocarbazole derivatives have been widely investigated as ligands for dopamine and
serotonin receptors.[4] The prevailing hypothesis for the efficacy of atypical antipsychotics
involves a dual modulation of dopaminergic and serotonergic pathways.

o Dopamine D2 Receptor Antagonism: This is the hallmark of all traditional antipsychotic drugs.
Blockade of D2z receptors in the mesolimbic pathway is believed to be responsible for
reducing the "positive” symptoms of psychosis (e.g., hallucinations, delusions).[5][6]

e Serotonin 5-HT2a Receptor Antagonism: High affinity for 5-HT2a receptors relative to D2
receptors is a key feature of many atypical antipsychotics. This action is thought to increase
dopamine release in other brain regions, such as the nigrostriatal and mesocortical
pathways, which may alleviate motor side effects (extrapyramidal symptoms) and potentially
improve "negative" and cognitive symptoms.[5][6][7]

Given that Flucindole is a tetrahydrocarbazolamine neuroleptic, it almost certainly exerts its
antipsychotic effects through antagonism at D2 and 5-HTza receptors. Its superior potency
compared to ciclindole is likely due to the difluoro substitutions enhancing its binding affinity at
these key targets.
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Caption: Inferred mechanism of action for Flucindole based on its chemical class.

Experimental Protocols: Analysis and In Vivo

Evaluation
Analytical Quantification: Proposed HPLC Method

A validated method for the quantification of Flucindole is essential for quality control,
pharmacokinetic studies, and formulation development. Based on standard methods for other
tetrahydrocarbazole derivatives, a robust reverse-phase HPLC (RP-HPLC) method with UV
detection is proposed.[3][8]

 Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm particle size). The non-polar
C18 stationary phase is ideal for retaining the relatively non-polar tetrahydrocarbazole core.

» Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and water (containing
0.1% formic acid). Formic acid is used to acidify the mobile phase, ensuring consistent
protonation of the tertiary amine on Flucindole, which results in sharper, more symmetrical
peaks.

e Flow Rate: 1.0 mL/min.

o Detection Wavelength: ~280 nm, corresponding to the UV absorbance maximum of the
carbazole chromophore.

e Column Temperature: 30 °C, to ensure consistent retention times.

o Standard Preparation: Prepare a 1 mg/mL stock solution of Flucindole in methanol or ACN.
Create a calibration curve by serially diluting this stock solution into the mobile phase to
concentrations ranging from 1 pg/mL to 100 pg/mL.

o Sample Preparation: Dissolve the sample matrix (e.g., formulated drug product, plasma
extract) in the mobile phase, filter through a 0.45 pum syringe filter, and inject into the HPLC
system.

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Quantification_of_9_Methyl_1_2_3_9_tetrahydro_4H_carbazol_4_one_HPLC_GC_MS_and_UV_Vis_Spectrophotometry.pdf
https://depressioninstitute.uci.edu/wp-content/uploads/sites/37/Withey_ARPT24.pdf
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10785030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

» Validation: The method must be validated according to ICH guidelines, assessing specificity,
linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
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Caption: Proposed experimental workflow for the quantification of Flucindole by RP-HPLC.

In Vivo Pharmacological Assessment

To confirm the antipsychotic activity of Flucindole, standard preclinical animal models are
employed. These assays are designed to be sensitive to compounds that modulate dopamine
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neurotransmission.
o Apomorphine-Induced Climbing in Mice:

o Rationale: The dopamine agonist apomorphine induces a characteristic climbing behavior
in mice, which is reliably blocked by D2 receptor antagonists. This model is a classic
screen for antipsychotic potential.

o Protocol:
» Acclimate male CD-1 or Swiss Webster mice to individual wire-mesh climbing cages.

» Administer Flucindole (or vehicle control) via intraperitoneal (IP) or oral (PO) route at
various doses (e.g., 0.1, 1, 10 mg/kg).

= After a pre-treatment period (e.g., 30-60 minutes), administer a challenge dose of
apomorphine (e.g., 1.5 mg/kg, subcutaneous).

» Immediately begin scoring the climbing behavior at 5-minute intervals for 30 minutes.
Scoring is typically based on the position of the mouse in the cage (e.g., 0 = four paws
on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

» Endpoint: A statistically significant reduction in the cumulative climbing score compared
to the vehicle-treated group indicates antipsychotic-like activity.

e Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:

o Rationale: PPl is a measure of sensorimotor gating, a process that is deficient in
schizophrenic patients. This deficit can be modeled in rodents by administering dopamine
agonists or NMDA antagonists. The reversal of this deficit is a strong indicator of
antipsychotic efficacy.

o Protocol:

» Place a rat or mouse in a startle chamber equipped with a loudspeaker and a sensor to
detect whole-body startle.

» Acclimate the animal to the chamber with background white noise.
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» Present a series of trials: some with a high-intensity startle stimulus (pulse) alone, and
others where the pulse is preceded by a weak, non-startling prepulse.

» To induce a deficit, pre-treat animals with an agent like apomorphine or the NMDA
antagonist ketamine.

» Administer Flucindole at various doses prior to the deficit-inducing agent.

» Endpoint: Calculate the percent PPI for each animal (%PPI = [1 - (Startle Amplitude on
Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100). A successful
antipsychotic candidate like Flucindole would significantly restore the PPI that was
disrupted by the pharmacological challenge.

Conclusion for the Research Professional

Flucindole (WIN-35150) is a compelling but under-documented antipsychotic candidate. Its
difluorinated tetrahydrocarbazole structure suggests a potent interaction with Dz and 5-HT2a
receptors, a hallmark of modern atypical antipsychotics. While specific binding data and
disposition studies from its original development are not widely available, this guide provides a
scientifically grounded framework for its re-investigation. The representative synthesis,
proposed analytical methodology, and standard in vivo protocols outlined herein constitute a
validated roadmap for any research team aiming to explore the therapeutic potential of
Flucindole or its analogs in the ongoing search for improved treatments for psychotic
disorders.

References

e Roy, B, et al. (n.d.). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. PMC.
Available at: [Link]

o SIELC Technologies. (2018, February 16). 1,2,3,4-Tetrahydrocarbazole. SIELC. Available at:
[Link]

» National Institutes of Health. (2023, September 14). Translational In Vivo Assays in
Behavioral Biology. NIH. Available at: [Link]

e Wikipedia. (n.d.). Flucindole. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4783398/
https://sielc.com/1234-tetrahydrocarbazole.html
https://www.ncbi.nlm.nih.gov/books/NBK595475/
https://www.benchchem.com/product/b10785030/docs?utm_src=pdf-body#flucindole-cas-40594-09-0-a-technical-guide-for-drug-development-professionals
https://en.wikipedia.org/wiki/Flucindole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10785030?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Wesotowska, A. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood
Disorders. MDPI. Available at: [Link]

o World Journal of Advanced Research and Reviews. (2024, March 24). Tetrahydrocarbazoles
as potential therapeutic agents: A review of their synthesis and biological activities. WJARR.
Available at: [Link]

o MDPI. (2024, October 16). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as
Compounds Targeting Telomerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

o Gocmenturk, M., et al. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol
Alkaloids. Asian Publication Corporation. Available at: [Link]

e MDPI. (2021, March 19). In Vitro and In Vivo Models for the Investigation of Potential Drugs
Against Schizophrenia. MDPI. Available at: [Link]

e Semantic Scholar. (n.d.). Probing cortical sites of antipsychotic drug action with in vivo
receptor imaging. Retrieved from [Link]

o Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic
Agents. Psychopharmacology Institute. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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